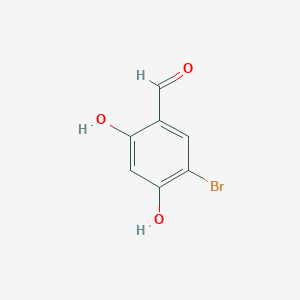
5-Bromo-2,4-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H5BrO3 and a molecular weight of 217.02 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine and hydroxyl groups at the 5th and 2nd, 4th positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-dihydroxybenzaldehyde plays a significant role in biochemical reactions. It is involved in free radical bromination, nucleophilic substitution, and oxidation . It interacts with various enzymes and proteins, particularly in the benzylic position . The compound’s interactions are resonance-stabilized, making it a key player in various biochemical processes .
Cellular Effects
This compound has been found to have several effects on cells and cellular processes. It has been shown to protect skin cells against oxidative damage via the Nrf2/HO-1 pathway . It also exhibits anti-inflammatory effects in LPS-stimulated macrophages and dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse models . Furthermore, it inhibits ultraviolet B (UVB)-induced oxidative stress in keratinocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several pathways. It has been found to activate the Wnt/β-catenin and autophagy pathways, and inhibit the TGF-β pathway . These actions result in changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithiation-Formylation Approach: One common method involves the lithiation of 2,4-dihydroxybenzaldehyde followed by bromination. The lithiation is typically carried out using n-butyllithium (n-BuLi) in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production methods for 5-Bromo-2,4-dihydroxybenzaldehyde typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2,4-dihydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, KOtBu
Major Products Formed:
Oxidation: 5-Bromo-2,4-dihydroxybenzoic acid
Reduction: 5-Bromo-2,4-dihydroxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 5-Bromo-2,4-dihydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Antioxidant and Anti-inflammatory Agent: This compound has shown potential as an antioxidant and anti-inflammatory agent in biological studies.
Medicine:
Hair Growth Promoter: Research has indicated that this compound can promote hair growth by activating the Wnt/β-catenin and autophagy pathways while inhibiting the TGF-β pathway.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Wnt/β-Catenin Pathway: 5-Bromo-2,4-dihydroxybenzaldehyde activates the Wnt/β-catenin pathway by phosphorylating GSK3β and β-catenin, leading to increased hair growth.
Autophagy Pathway: It induces autophagy by increasing the levels of autophagic vacuoles and regulatory proteins such as Atg7, Atg5, Atg16L, and LC3B.
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-3,4-dihydroxybenzaldehyde: Similar structure but with different positions of hydroxyl groups, leading to different reactivity and applications.
5-Bromo-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of hydroxyl groups, affecting its chemical properties and reactivity.
Uniqueness: 5-Bromo-2,4-dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate multiple biological pathways makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-bromo-2,4-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXIVBXVLTMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)
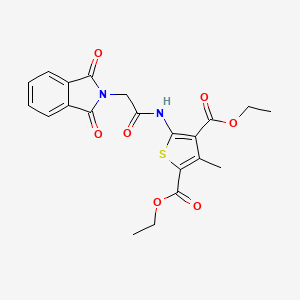
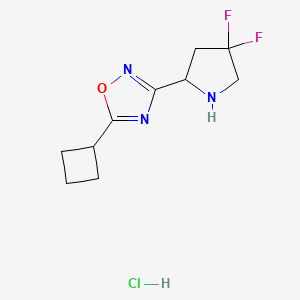
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)
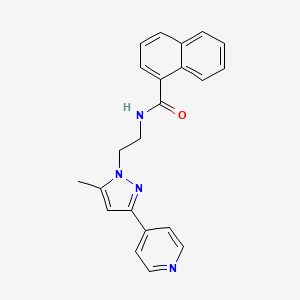
![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)
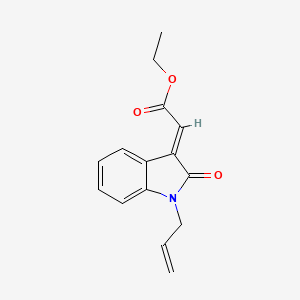
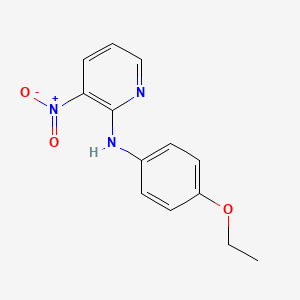
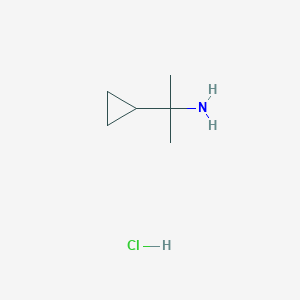
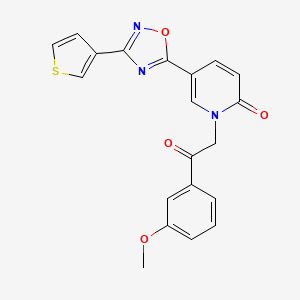
![[1-(2,4-Difluorophenyl)-2,2-dimethylcyclopropyl]methanamine hydrochloride](/img/structure/B2534036.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B2534037.png)
